molecular formula C12H23NaO15S B232063 sodium;(3R,4S,5S,6R)-3-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;hydrogen sulfate CAS No. 17010-02-5

sodium;(3R,4S,5S,6R)-3-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;hydrogen sulfate

Cat. No.: B232063
CAS No.: 17010-02-5
M. Wt: 462.36 g/mol
InChI Key: ADBDDOLBTRTZBF-AVJPBIAESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, compd. with sodium hydrogen sulfate is a complex carbohydrate compound. It is a derivative of sucrose, which is a common disaccharide composed of glucose and fructose. This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(3R,4S,5S,6R)-3-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;hydrogen sulfate typically involves the reaction of sucrose with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired compound. The process may also involve purification steps to isolate the compound from by-products.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to control the reaction parameters. The process involves the continuous addition of reactants and the removal of products to maintain a steady-state reaction. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, compd. with sodium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products, depending on the functional groups involved.

Scientific Research Applications

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, compd. with sodium hydrogen sulfate has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: It serves as a substrate for enzymatic reactions and is used in studies of carbohydrate metabolism.

    Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: It is used in the production of food additives, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of sodium;(3R,4S,5S,6R)-3-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;hydrogen sulfate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in carbohydrate metabolism, leading to the production of energy and other metabolic intermediates. The compound’s effects are mediated through its binding to specific receptors or enzymes, triggering a cascade of biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Sucrose: A common disaccharide composed of glucose and fructose.

    Maltose: A disaccharide composed of two glucose molecules.

    Lactose: A disaccharide composed of glucose and galactose.

Uniqueness

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, compd. with sodium hydrogen sulfate is unique due to its specific chemical structure and the presence of the sodium hydrogen sulfate group. This modification imparts distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

17010-02-5

Molecular Formula

C12H23NaO15S

Molecular Weight

462.36 g/mol

IUPAC Name

sodium;(3R,4S,5S,6R)-3-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;hydrogen sulfate

InChI

InChI=1S/C12H22O11.Na.H2O4S/c13-1-4-6(16)8(18)9(11(20)21-4)23-12(3-15)10(19)7(17)5(2-14)22-12;;1-5(2,3)4/h4-11,13-20H,1-3H2;;(H2,1,2,3,4)/q;+1;/p-1/t4-,5-,6-,7-,8+,9-,10+,11?,12-;;/m1../s1

InChI Key

ADBDDOLBTRTZBF-AVJPBIAESA-M

SMILES

C(C1C(C(C(C(O1)O)OC2(C(C(C(O2)CO)O)O)CO)O)O)O.OS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O.OS(=O)(=O)[O-].[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)O)OC2(C(C(C(O2)CO)O)O)CO)O)O)O.OS(=O)(=O)[O-].[Na+]

Synonyms

sucrose hydrogen sulfate
sucrose sulfate

Origin of Product

United States

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